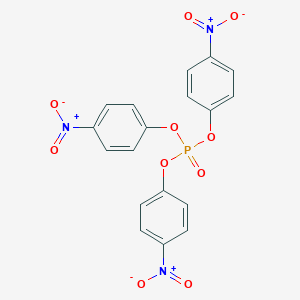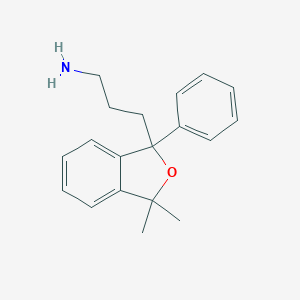
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as 3-DFPPP and is a psychoactive drug that has been used in scientific research. The compound is a stimulant and has been found to have effects on the central nervous system.
Mechanism Of Action
The exact mechanism of action of 3-DFPPP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 3-DFPPP may produce its stimulant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-DFPPP are similar to other stimulants such as amphetamines and cocaine. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. However, the long-term effects of the compound on the brain and body are not fully understood.
Advantages And Limitations For Lab Experiments
The advantages of using 3-DFPPP in lab experiments are its high potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, the compound is also highly addictive and has a potential for abuse. Therefore, it should be used with caution in laboratory settings.
Future Directions
There are several future directions for research on 3-DFPPP. One area of interest is its potential use in the treatment of ADHD and narcolepsy. The compound's stimulant properties may make it an effective treatment for these conditions. Another area of interest is its potential use in drug addiction and abuse research. The compound's addictive properties may make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, further research is needed to fully understand the long-term effects of 3-DFPPP on the brain and body. This will help to determine its safety and potential for therapeutic use.
Conclusion
In conclusion, 3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a psychoactive compound that has been used in scientific research to study its effects on the central nervous system. The compound has stimulant properties and has been found to increase the levels of dopamine and norepinephrine in the brain. It has potential uses in the treatment of ADHD and narcolepsy and in drug addiction and abuse research. However, the long-term effects of the compound on the brain and body are not fully understood, and caution should be used when using it in laboratory settings.
Synthesis Methods
The synthesis of 3-DFPPP involves the condensation of 3,3-dimethylphenylacetone with 2-benzofuran-1-ylpropan-1-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
3-DFPPP has been used in scientific research to study its effects on the central nervous system. The compound has been found to have stimulant properties and has been used in studies related to addiction and drug abuse. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
CAS RN |
19860-87-8 |
|---|---|
Product Name |
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-11-6-7-12-17(16)19(21-18,13-8-14-20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14,20H2,1-2H3 |
InChI Key |
NJYNCMHYICBAKH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



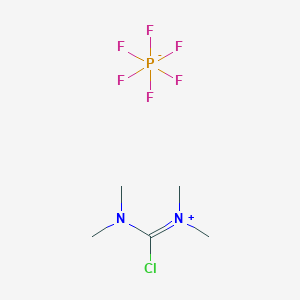
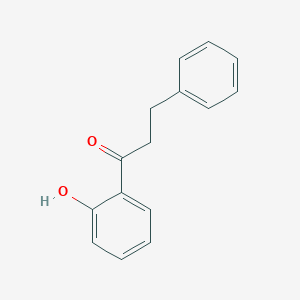
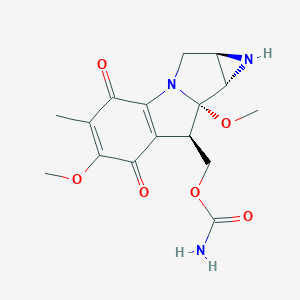
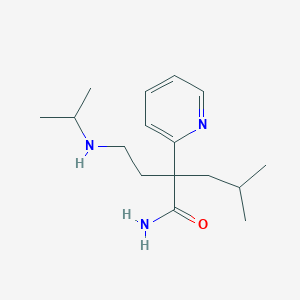
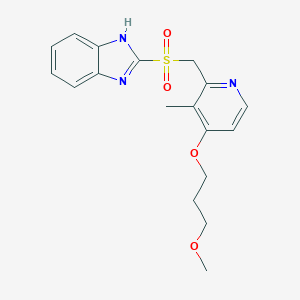
![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
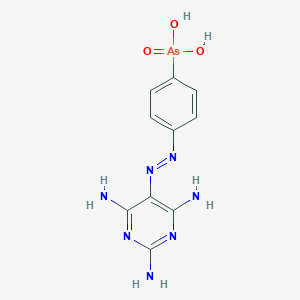
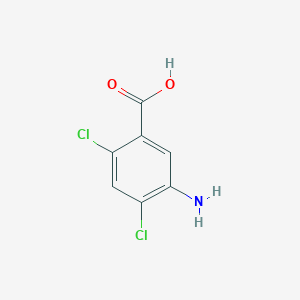
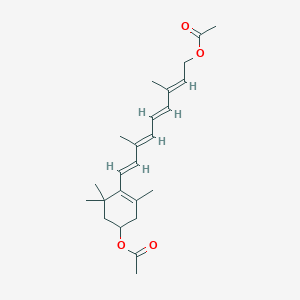

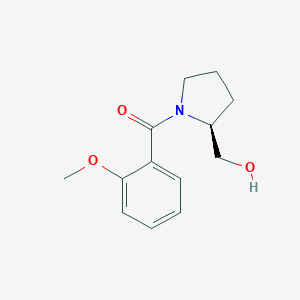
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)

